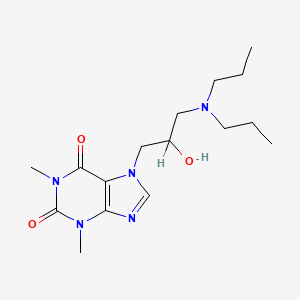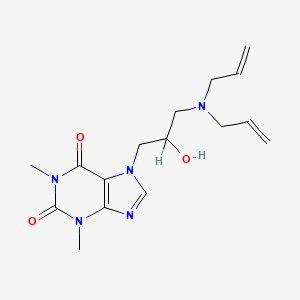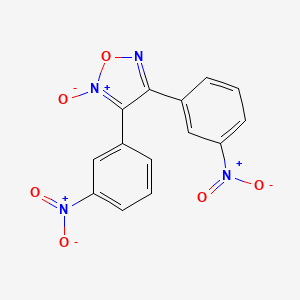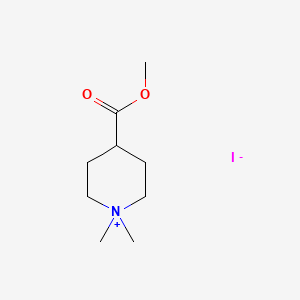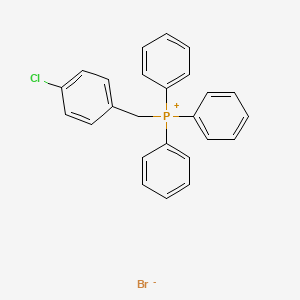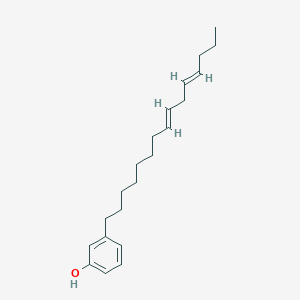
Cardanoldiene
Overview
Description
Cardanol diene is a derivative of cardanol, a phenolic lipid obtained from cashew nut shell liquid (CNSL). CNSL is a byproduct of the cashew nut processing industry and is known for its unique structural features, abundant availability, and low cost . Cardanol diene is characterized by the presence of two double bonds in its aliphatic side chain, making it a valuable compound for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cardanol diene can be isolated from CNSL through a sustainable approach involving flash column chromatography. This method allows for the separation of cardanol into its monoene, diene, and triene components . The process involves the use of solvents that are recovered and reused, making it a cost-effective and environmentally friendly method .
Industrial Production Methods
In industrial settings, cardanol diene is typically produced through the hydrogenation of CNSL. This process involves the selective reduction of the unsaturated alkylene chain components (monoene, diene, and triene) in CNSL to obtain cardanol diene . The use of high-temperature vacuum distillation is another method employed in industrial production, although it requires substantial energy consumption and poses challenges related to vacuum fluctuation and maintenance .
Chemical Reactions Analysis
Types of Reactions
Cardanol diene undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenolic hydroxyl group, aromatic ring, and unsaturation(s) in the alkenyl side chain provide multiple reactive sites for these reactions .
Common Reagents and Conditions
Reduction: The reduction of cardanol diene can be achieved using hydrogenation catalysts like palladium or ruthenium.
Substitution: Cardanol diene can undergo substitution reactions with acid chlorides in the presence of a base to form cardanyl esters.
Major Products Formed
Scientific Research Applications
Cardanol diene has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:
Mechanism of Action
The mechanism of action of cardanol diene involves its interaction with various molecular targets and pathways. For example, the antimicrobial activity of cardanol diene is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi . The phenolic hydroxyl group and the unsaturated alkenyl side chain play crucial roles in these interactions . Additionally, the antioxidant properties of cardanol diene are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Cardanol diene can be compared with other similar compounds derived from CNSL, such as cardanol monoene and cardanol triene. These compounds share similar structural features but differ in the number of double bonds in their aliphatic side chains . The unique properties of cardanol diene, such as its specific reactivity and applications, distinguish it from its counterparts .
List of Similar Compounds
- Cardanol monoene
- Cardanol triene
- Anacardic acid
- Cardol
- 2-Methyl cardol
Cardanol diene’s unique combination of phenolic and alkenyl functionalities makes it a versatile compound with significant potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-[(8Z,11Z)-pentadeca-8,11-dienyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3/b5-4-,8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYVLNWNMNHXGA-UTOQUPLUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872879 | |
| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51546-63-5 | |
| Record name | 3-(8Z,11Z)-8,11-Pentadecadien-1-ylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51546-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cardanol diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051546635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARDANOL DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5UNJ6B02F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


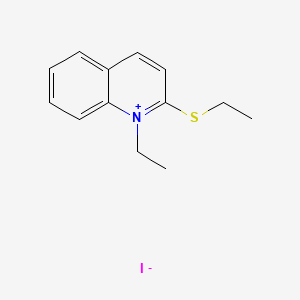
![N-[(3,4-Dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B1656129.png)
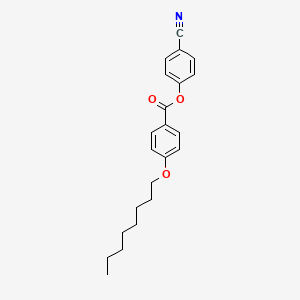
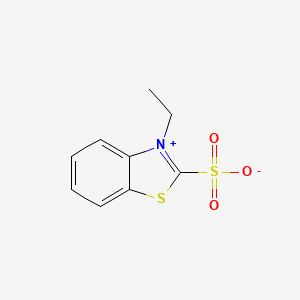
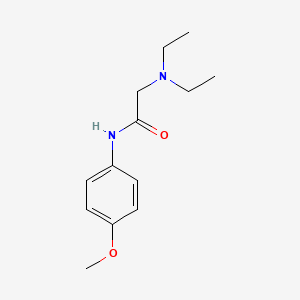
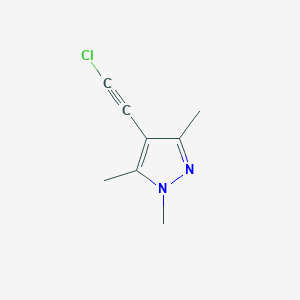
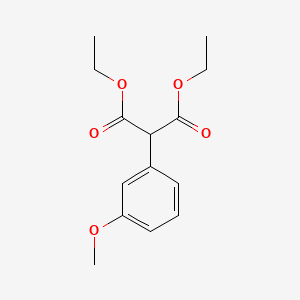

![[5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1656138.png)
